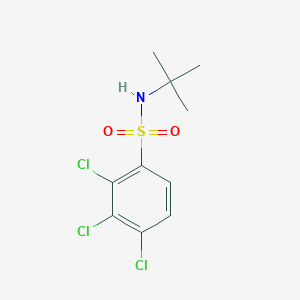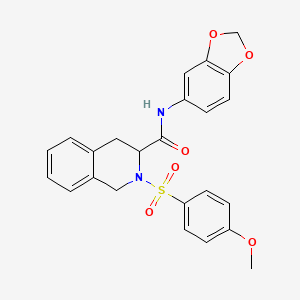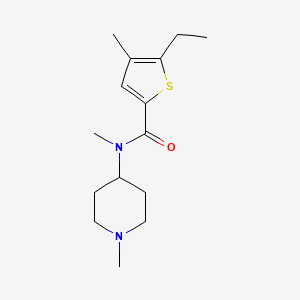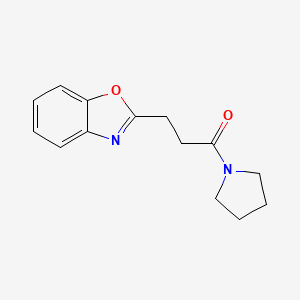
2-(4-fluorophenyl)-N-(3-methylpyridin-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-fluorophenyl)-N-(3-methylpyridin-2-yl)acetamide, also known as FLAP inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a potent inhibitor of 5-lipoxygenase-activating protein (FLAP), a key enzyme involved in the biosynthesis of leukotrienes, which are inflammatory mediators that play a crucial role in various diseases.
Wirkmechanismus
The mechanism of action of 2-(4-fluorophenyl)-N-(3-methylpyridin-2-yl)acetamide involves the inhibition of 2-(4-fluorophenyl)-N-(3-methylpyridin-2-yl)acetamide, a protein that is essential for the biosynthesis of leukotrienes. By inhibiting 2-(4-fluorophenyl)-N-(3-methylpyridin-2-yl)acetamide, the compound reduces the production of leukotrienes, which are potent inflammatory mediators that play a crucial role in various diseases. This mechanism has been extensively studied and has been shown to be effective in reducing inflammation in animal models of asthma, COPD, and IBD.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-fluorophenyl)-N-(3-methylpyridin-2-yl)acetamide have been extensively studied in animal models and cell cultures. The compound has been shown to reduce the production of leukotrienes, which are potent inflammatory mediators that play a crucial role in various diseases. In addition, 2-(4-fluorophenyl)-N-(3-methylpyridin-2-yl)acetamide inhibitors have also been shown to reduce airway hyperresponsiveness, mucus production, and eosinophil infiltration in animal models of asthma and COPD. Furthermore, 2-(4-fluorophenyl)-N-(3-methylpyridin-2-yl)acetamide inhibitors have been shown to reduce inflammation and promote mucosal healing in animal models of IBD.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(4-fluorophenyl)-N-(3-methylpyridin-2-yl)acetamide in lab experiments include its high potency and specificity for 2-(4-fluorophenyl)-N-(3-methylpyridin-2-yl)acetamide, which allows for precise and targeted inhibition of leukotriene biosynthesis. In addition, the compound has been extensively studied and optimized for high yield and purity, which makes it a reliable tool for research. However, the limitations of using 2-(4-fluorophenyl)-N-(3-methylpyridin-2-yl)acetamide inhibitors in lab experiments include their potential off-target effects and the need for careful dosing and administration to avoid toxicity.
Zukünftige Richtungen
There are several future directions for research on 2-(4-fluorophenyl)-N-(3-methylpyridin-2-yl)acetamide and 2-(4-fluorophenyl)-N-(3-methylpyridin-2-yl)acetamide inhibitors in general. One direction is to investigate the potential use of 2-(4-fluorophenyl)-N-(3-methylpyridin-2-yl)acetamide inhibitors in combination with other anti-inflammatory agents for the treatment of asthma, COPD, and IBD. Another direction is to investigate the potential use of 2-(4-fluorophenyl)-N-(3-methylpyridin-2-yl)acetamide inhibitors as anti-cancer agents, as leukotrienes have been shown to promote tumor growth and metastasis. Furthermore, future research could focus on the development of more potent and selective 2-(4-fluorophenyl)-N-(3-methylpyridin-2-yl)acetamide inhibitors with fewer off-target effects and improved pharmacokinetic properties.
Synthesemethoden
The synthesis of 2-(4-fluorophenyl)-N-(3-methylpyridin-2-yl)acetamide involves the reaction between 4-fluoro-benzaldehyde and 3-methylpyridine-2-carboxylic acid, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained by acetylation of the resulting amine with acetic anhydride. This method has been reported in several research articles and has been optimized for high yield and purity.
Wissenschaftliche Forschungsanwendungen
2-(4-fluorophenyl)-N-(3-methylpyridin-2-yl)acetamide has been extensively studied for its potential therapeutic applications in various diseases, including asthma, chronic obstructive pulmonary disease (COPD), and inflammatory bowel disease (IBD). The compound has been shown to inhibit the biosynthesis of leukotrienes, which are inflammatory mediators that play a crucial role in the pathogenesis of these diseases. In addition, 2-(4-fluorophenyl)-N-(3-methylpyridin-2-yl)acetamide inhibitors have also been investigated for their potential use as anti-cancer agents, as leukotrienes have been shown to promote tumor growth and metastasis.
Eigenschaften
IUPAC Name |
2-(4-fluorophenyl)-N-(3-methylpyridin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O/c1-10-3-2-8-16-14(10)17-13(18)9-11-4-6-12(15)7-5-11/h2-8H,9H2,1H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUVFUOZGXMXFAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)CC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-fluorophenyl)-N-(3-methylpyridin-2-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(difluoromethoxy)phenyl]-2-pyridin-3-yl-1,3-thiazole-4-carboxamide](/img/structure/B7500201.png)
![2-[4-(2-Furoyl)piperazin-1-yl]pyrimidine](/img/structure/B7500214.png)

![N-[(5-bromothiophen-2-yl)methyl]-N-ethylacetamide](/img/structure/B7500230.png)



![N-ethyl-N-phenylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7500272.png)

![2-(3,4,5-Trimethoxyphenyl)-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B7500291.png)



